N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine
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Overview
Description
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is a complex organic compound with the molecular formula C19H24Cl2N4 and a molecular weight of 379.3 g/mol. This compound is characterized by the presence of dimethylamino, phenylazo, and bis(beta-chloroethyl)benzylamine groups, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the diazotization of 4-dimethylaminobenzenediazonium chloride, followed by coupling with benzylamine derivatives under controlled conditions . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)azobenzene-4′-carboxylic acid N-succinimidyl ester: Similar in structure but with different functional groups.
4,4’-Bis(dimethylamino)benzophenone: Shares the dimethylamino and phenyl groups but differs in overall structure and reactivity.
Uniqueness
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
100427-80-3 |
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Molecular Formula |
C19H24Cl2N4 |
Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-[[4-[bis(2-chloroethyl)aminomethyl]phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24Cl2N4/c1-24(2)19-9-7-18(8-10-19)23-22-17-5-3-16(4-6-17)15-25(13-11-20)14-12-21/h3-10H,11-15H2,1-2H3 |
InChI Key |
QAVOZXCKBNBBOK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
Synonyms |
N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine |
Origin of Product |
United States |
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